Cas no 1445-91-6 ((1S)-1-phenylethan-1-ol)

(1S)-1-phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (S)-1-Phenylethanol
- (-)-METHYL PHENYL CARBINOL
- (S)-(-)-1-METHYLBENZYL ALCOHOL
- (S)-(-)-1-PHENYLETHYL ALCOHOL
- (S)-(-)-ALPHA-METHYLBENZYL ALCOHOL
- (S)(-)-ALPHA-PHENETHYL ALCOHOL
- (S)-(-)-PHENYLETHANOL
- (S)-(-)-SEC-PHENETHYL ALCOHOL
- (S)-(-)-SEC-PHENYLETHYL ALCOHOL
- (S)-(-)-1-PHENYLETHANOL CHIRASELECT
- Benzenemethanol, α-methyl-, (αS)-
- (S)-(-)-1-Phenylethanol
- (S)-(?)-1-Phenylethanol
- (S)-1-Phenylethane-1-ol
- (S)-1-Phenylethyl Al
- (S)-1-Phenylethyl Alcohol
- (S)-(−)-1-Phenylethanol
- (S)-(-)-α-Methylbenzyl Alcohol
- (1S)-1-phenylethanol
- (1S)-1-Phenylethan-1-Ol
- 2MIC4QLY2X
- (S)-1-Phenethyl alcohol
- (s)-1-phenyl-1-ethanol
- (S)-1-phenylethan-1-ol
- (S)-alpha-methylbenzenemethanol
- (1S)-1-PHENYL-ETHANOL
- WAPNOHKVXSQRPX-ZETCQYMHSA-N
- [S]-1-phenylethanol
- 1-Phenylethanol #
- 1-Phenylethanol, (S)-
- (S)-(-)-sec-Phenethyl a
- BP-10717
- (AlphaS)-alpha-methylbenzenemethanol
- SS1
- (-)-.ALPHA.-PHENYLETHANOL
- CS-0007824
- (S)-(-)-1-Phenylethanol, 97%
- (-)-1-PHENYLETHYL ALCOHOL
- 1445-91-6
- CHEBI:16346
- P0796
- EN300-87752
- UNII-2MIC4QLY2X
- 1-phenyl-(1S)-ethan-1-ol
- CHEMBL348446
- s3365
- A808240
- (S)-(-)-1-Phenylethanol, for chiral derivatization, >=99.0%
- (-)-.ALPHA.-METHYLBENZYL ALCOHOL
- Benzenemethanol, .alpha.-methyl-, (.alpha.S)-
- (S)-(-)-1-Phenylethanol, ChiPros(R), produced by BASF, 98%
- (s)-1-phenyl-ethanol
- AKOS016842975
- (-)-(S)-1-PHENYLETHANOL
- Z360055168
- (S)-(-)-1-Phenylethanol, >=98.5% (sum of enantiomers, GC)
- S-1-PHENYLETHANOL
- Benzenemethanol, alpha-methyl-, (S)-
- AM84405
- NS00095828
- (-)-1-phenylethanol
- Benzenemethanol, a-methyl-, (aS)-
- (S)-PHENYLMETHYLCARBINOL
- (-)-.ALPHA.-PHENETHYL ALCOHOL
- Benzenemethanol, alpha-methyl-, (alphaS)-
- (1S)-1-phenylethanol;(S)-(-)-1-Phenylethanol
- 1-PHENYLETHANOL, (-)-
- J-007970
- MFCD00064264
- DTXSID4073259
- (-)-1-PHENYL-1-ETHANOL
- (-)-sec-phenethyl alcohol
- (S)-phenylethanol
- AS-13396
- F13077
- Q26841260
- HY-78093A
- (S)-(-)-1-Phenylethanol, for chiral derivatization
- J-501784
- SCHEMBL7144
- Benzenemethanol, .alpha.-methyl-, (S)-
- DB-009378
- doi:10.14272/WAPNOHKVXSQRPX-ZETCQYMHSA-N.1
- (1S)-1-phenylethan-1-ol
-
- MDL: MFCD00064264
- インチ: 1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1
- InChIKey: WAPNOHKVXSQRPX-ZETCQYMHSA-N
- ほほえんだ: O([H])[C@@]([H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 2039797
計算された属性
- せいみつぶんしりょう: 122.0732
- どういたいしつりょう: 122.073
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 74.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.012 g/mL at 20 °C(lit.)
- ゆうかいてん: 9-11 °C (lit.)
- ふってん: 88-89 °C/10 mmHg(lit.)
- フラッシュポイント: 華氏温度:185°f< br / >摂氏度:85°C< br / >
- 屈折率: n20/D 1.527
- ようかいど: 20g/l
- すいようせい: 20 g/L (20 ºC)
- PSA: 20.23
- LogP: 1.73990
- ひせんこうど: -42.5 º (neat)
- ようかいせい: 水、エタノール、グリセリンに可溶である。
- 光学活性: [α]/D −45±2°, c = 5% in methanol
(1S)-1-phenylethan-1-ol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H302,H315,H318
- 警告文: P280,P305+P351+P338
- 危険物輸送番号:UN 2937 6
- WGKドイツ:3
- 危険カテゴリコード: 22-38-41
- セキュリティの説明: 26-39
- RTECS番号:DO9275000
-
危険物標識:
- 危険レベル:6.1
- セキュリティ用語:S26;S37/39
- リスク用語:R22;R36/37/38
- 包装カテゴリ:III
- 危険レベル:6.1
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
(1S)-1-phenylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-87752-25g |
(1S)-1-phenylethan-1-ol |
1445-91-6 | 96% | 25g |
$101.0 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PM820-100g |
(1S)-1-phenylethan-1-ol |
1445-91-6 | 97% | 100g |
¥816.0 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021528-100g |
(S)-(-)-Phenylethanol |
1445-91-6 | 98% | 100g |
¥672.00 | 2023-11-21 | |
BAI LING WEI Technology Co., Ltd. | 452559-100G |
(S)-(-)-1-Phenylethanol, 99%, reagent grade |
1445-91-6 | 99% | 100G |
¥ 936 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018742-25g |
(1S)-1-phenylethan-1-ol |
1445-91-6 | 97% | 25g |
¥139 | 2024-05-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0796-25g |
(1S)-1-phenylethan-1-ol |
1445-91-6 | 98.0%(GC) | 25g |
¥4390.0 | 2022-06-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21188-25g |
(S)-(-)-1-Phenylethanol, 98+% |
1445-91-6 | 98+% | 25g |
¥6575.00 | 2023-02-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S82970-100g |
(S)-(-)-Phenylethanol |
1445-91-6 | 100g |
¥736.0 | 2021-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S82970-500g |
(S)-(-)-Phenylethanol |
1445-91-6 | 500g |
¥3276.0 | 2021-09-07 | ||
BAI LING WEI Technology Co., Ltd. | 284516-5g |
(S)-(-)-1-Phenylethanol, 99%, for chiral derivatization |
1445-91-6 | 99% | 5g |
¥ 907 | 2022-04-26 |
(1S)-1-phenylethan-1-ol サプライヤー
(1S)-1-phenylethan-1-ol 関連文献
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Yuanfeng Xu,Meng Wang,Bo Feng,Ziyang Li,Yuanhua Li,Hexing Li,Hui Li Catal. Sci. Technol. 2017 7 5838
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Caixia Ke,Xiang Li,Shuangshuang Huang,Li Xu,Yunjun Yan RSC Adv. 2014 4 57810
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Camila M. Kisukuri,Leandro H. Andrade Org. Biomol. Chem. 2015 13 10086
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Harley R. McAlexander,Taylor J. Mach,T. Daniel Crawford Phys. Chem. Chem. Phys. 2012 14 7830
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Juan Liu,Soumya Mukherjee,Fei Wang,Roland A. Fischer,Jian Zhang Chem. Soc. Rev. 2021 50 5706
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Puracheth Rithchumpon,Neeranuth Intakaew,Nopawit Khamto,Saranpong Yimklan,Piyarat Nimmanpipug,Praput Thavornyutikarn,Puttinan Meepowpan Org. Biomol. Chem. 2021 19 8955
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Winnie Cao,Owen P. Missen,David R. Turner Inorg. Chem. Front. 2022 9 709
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Amanda S. de Miranda,Marcus V. de M. Silva,Fernanda C. Dias,Stefania P. de Souza,Raquel A. C. Le?o,Rodrigo O. M. A. de Souza React. Chem. Eng. 2017 2 375
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Karl Z. Demmans,Chris S. G. Seo,Alan J. Lough,Robert H. Morris Chem. Sci. 2017 8 6531
(1S)-1-phenylethan-1-olに関する追加情報
Chemical Profile of (1S)-1-phenylethan-1-ol (CAS No. 1445-91-6)
The compound (1S)-1-phenylethan-1-ol, identified by its CAS number 1445-91-6, is a significant molecule in the field of organic chemistry and pharmaceutical research. This chiral alcohol, also known as l-phenylethyl alcohol, has garnered attention due to its unique structural and functional properties. The enantiomeric purity of this compound is particularly crucial in medicinal chemistry, where stereochemistry often dictates the efficacy and safety of drug candidates.
In recent years, the demand for high-purity chiral intermediates has surged, driven by advancements in drug discovery and development. The synthesis and characterization of enantiomerically pure compounds like (1S)-1-phenylethan-1-ol have become cornerstone techniques in modern pharmaceutical research. This compound serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.
The chemical structure of (1S)-1-phenylethan-1-ol consists of a phenyl group attached to an ethyl chain with an (S)-configuration at the chiral center. This configuration imparts specific interactions with biological targets, making it a valuable scaffold for designing novel pharmacophores. The compound's ability to participate in hydrogen bonding and other non-covalent interactions further enhances its utility in medicinal chemistry.
Recent studies have highlighted the role of (1S)-1-phenylethan-1-ol in the development of central nervous system (CNS) therapeutics. Its structural motif is found in several psychoactive compounds, suggesting potential applications in neuropharmacology. Researchers have explored its derivatives as candidates for treating neurological disorders, leveraging its chiral properties to modulate receptor binding affinities.
The synthesis of (1S)-1-phenylethan-1-ol typically involves asymmetric reduction or resolution techniques to achieve high enantiomeric purity. Advances in catalytic methods, such as transition metal-catalyzed reductions, have improved the efficiency and scalability of these processes. These innovations are critical for producing sufficient quantities of the compound for both research and industrial applications.
Analytical techniques play a pivotal role in characterizing the purity and stereochemistry of (1S)-1-phenylethan-1-ol. Chiral chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to confirm the identity and enantiomeric excess of the compound. Such rigorous analytical methods ensure that researchers can proceed with confidence in their synthetic and pharmacological studies.
In addition to its pharmaceutical applications, (1S)-1-phenylethan-1-ol has found utility in other areas of chemical research. Its role as a ligand in asymmetric catalysis has been explored, where it aids in controlling reaction outcomes through steric and electronic effects. This dual functionality makes it a valuable asset in both synthetic organic chemistry and medicinal chemistry.
The growing interest in green chemistry has also influenced the synthesis of (1S)-1-phenylethan-1-ol. Researchers are increasingly adopting environmentally friendly protocols that minimize waste and energy consumption. Such sustainable approaches align with global efforts to promote sustainable chemical manufacturing practices.
Future directions in the study of (1S)-1-phenylethan-1-ol may include exploring its biological activity further. Preclinical studies could investigate its potential as an intermediate for developing new drugs or as a tool compound for understanding enzyme mechanisms. The compound's unique properties make it a promising candidate for innovative research across multiple disciplines.
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